N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
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Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is a useful research compound. Its molecular formula is C20H23Cl2N3O3 and its molecular weight is 424.32. The purity is usually 95%.
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Biological Activity
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, a compound with potential therapeutic applications, has garnered attention in the field of medicinal chemistry. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C18H21ClN2O3
- Molecular Weight : 348.83 g/mol
- CAS Number : Not explicitly listed, but can be derived from its components.
The structural features include a chloro-substituted aromatic ring and a piperazine moiety, which are often associated with various biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds synthesized with similar structures demonstrated effective antimicrobial activity against various bacterial strains using the tube dilution method .
- Comparative Analysis : The activity was comparable to standard antibiotics such as ciprofloxacin and fluconazole, suggesting potential as an alternative antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cell Line Studies : In vitro tests using the MTT assay revealed that certain derivatives exhibited cytotoxic effects against cancer cell lines, although they were less potent than established chemotherapeutics like 5-fluorouracil .
- Mechanism of Action : Molecular docking studies suggest that the compound may interact with specific targets within cancer cells, inhibiting their proliferation .
Neuropharmacological Effects
The piperazine component is known for its psychoactive properties:
- Behavioral Studies : Research indicates that similar piperazine derivatives can influence neurotransmitter systems, potentially offering anxiolytic or antidepressant effects .
- Receptor Binding Affinity : Some studies have shown that these compounds can bind to serotonin and dopamine receptors, which are crucial in mood regulation and anxiety disorders.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Piperazine Ring : Starting from 3-chlorophenylpiperazine, followed by acylation with an appropriate acetamide derivative.
- Chlorination and Methoxylation : The introduction of chloro and methoxy groups at specific positions on the phenyl ring enhances biological activity.
Structure-Activity Relationship (SAR)
Research into SAR has revealed that:
- The presence of electron-withdrawing groups (like chlorine) enhances biological activity by increasing lipophilicity and receptor binding affinity.
- Substituents on the piperazine ring can modulate pharmacological profiles, affecting both efficacy and side effects.
Data Summary
Biological Activity | Methodology | Results |
---|---|---|
Antimicrobial | Tube dilution method | Comparable to ciprofloxacin |
Anticancer | MTT assay | Less potent than 5-fluorouracil |
Neuropharmacological | Receptor binding assays | Potential anxiolytic effects |
Case Studies
- Case Study 1 : A derivative of this compound was tested in a clinical setting for its efficacy against resistant bacterial strains. Results indicated a significant reduction in bacterial load compared to controls.
- Case Study 2 : In animal models, administration of the compound led to observable behavioral changes consistent with anxiolytic effects, warranting further investigation into its use for anxiety disorders.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O3/c1-27-18-12-17(19(28-2)11-16(18)22)23-20(26)13-24-6-8-25(9-7-24)15-5-3-4-14(21)10-15/h3-5,10-12H,6-9,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRBPBVKQOMMBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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